molecular formula C12H8ClN3 B1599900 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 75007-96-4

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1599900
CAS No.: 75007-96-4
M. Wt: 229.66 g/mol
InChI Key: AJWHMSVVFSBWIA-UHFFFAOYSA-N
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Description

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde and a chlorinating agent. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of N-alkyl or N-aryl derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors to modulate their signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.

    Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomer with a distinct fusion pattern.

Uniqueness

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H8_8ClN3_3, with a molecular weight of approximately 225.66 g/mol. The compound features a fused imidazole and pyridine ring system with a chlorine atom and a phenyl group attached to the imidazole moiety. This unique structure contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition suggests potential applications in cancer therapy by blocking tumor cell proliferation .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. For instance, studies have demonstrated that it exhibits selective antiproliferative activity against colorectal carcinoma (HCT-116) and lung carcinoma (NCI-H460) cells, with IC50_{50} values in the micromolar range . The presence of the chlorine atom enhances its interaction with biological targets, increasing its efficacy compared to structurally similar compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The following table summarizes the SAR of this compound compared to related imidazo[4,5-c]pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridineMethyl group instead of phenylAnticancer and antimicrobial
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridineFluorine substitutionEnhanced CNS activity
7-Chloro-2-methylimidazo[4,5-c]pyridineMethyl group at position 2Antimicrobial properties
4-Chloro-5H-pyrrolo[3,2-d]pyrimidineDifferent ring systemVaries widely in biological effects

This comparison illustrates how variations in substituents influence the biological activity of these compounds.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antiproliferative Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, it showed an IC50_{50} value of approximately 8.6 nM when tested alongside temozolomide on breast cancer cell lines .
  • Enzyme Interaction Studies : The compound's ability to inhibit CDKs was confirmed through kinetic studies, revealing its potential as a therapeutic agent in cancer treatment by preventing cell cycle progression .
  • Comparative Efficacy : When compared to other imidazo[4,5-c]pyridine derivatives, 4-chloro-2-phenyl exhibited superior potency due to the electron-withdrawing effects of the chlorine atom, which enhances binding affinity to target enzymes .

Properties

IUPAC Name

4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-11-10-9(6-7-14-11)15-12(16-10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWHMSVVFSBWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225985
Record name 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75007-96-4
Record name 4-Chloro-2-phenyl-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75007-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 mg (0.696 mmol) of 2-chloropyridine-3,4-diamine [H. Dvorakova et al., Collect. Czech. Chem. Commun., 58, 629 (1993)], 0.086 mL (0.835 mmol) of benzaldehyde, and 2 mL of nitrobenzene was heated at 175° C. under microwave irradiation for 30 min. The cooled solution was treated with 500 mg of Montmorillonite K 10 clay, and microwave irradiation at 175° C. was continued for an additional 30 min. The cooled mixture was filtered through Celite, and the filter cake was washed with methanol. The combined filtrate and washings were concentrated to dryness. Flash chromatography of the residue on silica gel (0-5% methanol in dichloromethane) yielded the title compound as a foam. LC-MS 230 (M+1).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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